Merimepodib Merimepodib Merimepodib (VX-497) is a novel noncompetitive inhibitor of IMPDH. Merimepodib is orally bioavailable and inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.
Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
Brand Name: Vulcanchem
CAS No.: 198821-22-6
VCID: VC0535009
InChI: InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
SMILES: COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol

Merimepodib

CAS No.: 198821-22-6

VCID: VC0535009

Molecular Formula: C23H24N4O6

Molecular Weight: 452.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Merimepodib - 198821-22-6

Description

Merimepodib, also known as VX-497, is a small molecule drug that functions as a noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, merimepodib reduces intracellular guanosine triphosphate (GTP) levels, thereby exerting antiproliferative and antiviral effects .

Mechanism of Action

Merimepodib's mechanism of action involves the inhibition of IMPDH, an enzyme critical for the synthesis of guanine nucleotides. This inhibition leads to a decrease in intracellular GTP levels, which are necessary for DNA and RNA synthesis. Consequently, merimepodib exhibits antiviral and antiproliferative effects, making it a potential treatment for viral infections like hepatitis C virus (HCV) .

Clinical Trials and Research Findings

Merimepodib has been investigated in several clinical trials for its efficacy in treating HCV, particularly in combination with pegylated interferon and ribavirin.

  • Phase II Study (2003): This study involved 31 patients with HCV who were non-responsive to previous interferon and ribavirin therapy. Merimepodib was well-tolerated and demonstrated a statistically significant antiviral effect when combined with pegylated interferon and ribavirin .

  • Phase IIb Study (2009): A randomized, double-blind study evaluated merimepodib in combination with pegylated interferon alfa 2a and ribavirin in patients with genotype 1 HCV who were non-responders to prior therapy. The study found similar sustained virological response rates among treatment groups, suggesting that while merimepodib was safe and well-tolerated, its efficacy in this context was limited .

Safety and Tolerability

Merimepodib has been generally well-tolerated in clinical trials. The adverse event profiles in studies combining merimepodib with pegylated interferon and ribavirin were similar to those of pegylated interferon and ribavirin alone, indicating that merimepodib did not significantly exacerbate known side effects of these treatments .

CAS No. 198821-22-6
Product Name Merimepodib
Molecular Formula C23H24N4O6
Molecular Weight 452.5 g/mol
IUPAC Name [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Standard InChI InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
Standard InChIKey JBPUGFODGPKTDW-SFHVURJKSA-N
Isomeric SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4
SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Canonical SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Merimepodib
N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester
VX 497
VX-497
Reference 1: McHutchison JG, Shiffman ML, Cheung RC, Gordon SC, Wright TL, Pottage JC Jr, McNair L, Ette E, Moseley S, Alam J. A randomized, double-blind, placebo-controlled dose-escalation trial of merimepodib (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. Antivir Ther. 2005;10(5):635-43. PubMed PMID: 16152757. 2: Decker CJ, Heiser AD, Chaturvedi PR, Faust TJ, Ku G, Moseley S, Nimmesgern E. The novel IMPDH inhibitor VX-497 prolongs skin graft survival and improves graft versus host disease in mice. Drugs Exp Clin Res. 2001;27(3):89-95. PubMed PMID: 11447770. 3: Phase II clinical trial of VX-497 for HCV infection begins. AIDS Patient Care STDS. 1998 Dec;12(12):944. PubMed PMID: 11362074. 4: Jain J, Almquist SJ, Shlyakhter D, Harding MW. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. J Pharm Sci. 2001 May;90(5):625-37. PubMed PMID: 11288107. 5: Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. PubMed PMID: 10722482; PubMed Central PMCID: PMC89783.
PubChem Compound 153241
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :